1-[5-(Oxiran-2-yl)furan-2-yl]piperidine
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Overview
Description
1-[5-(Oxiran-2-yl)furan-2-yl]piperidine is a chemical compound that features a unique structure combining an oxirane ring, a furan ring, and a piperidine ring
Preparation Methods
The synthesis of 1-[5-(Oxiran-2-yl)furan-2-yl]piperidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of furan and piperidine derivatives.
Epoxidation: The furan ring is subjected to epoxidation to introduce the oxirane ring.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-[5-(Oxiran-2-yl)furan-2-yl]piperidine undergoes various chemical reactions, including:
Major products formed from these reactions include diols, alcohols, and substituted derivatives, depending on the reagents and conditions used.
Scientific Research Applications
1-[5-(Oxiran-2-yl)furan-2-yl]piperidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[5-(Oxiran-2-yl)furan-2-yl]piperidine involves its interaction with molecular targets through its oxirane and furan rings. The oxirane ring can undergo ring-opening reactions, forming covalent bonds with nucleophilic sites on target molecules. This reactivity is crucial in its biological and chemical applications .
Comparison with Similar Compounds
1-[5-(Oxiran-2-yl)furan-2-yl]piperidine can be compared with similar compounds such as:
1-[5-(Oxiran-2-yl)furan-2-yl]pyrrolidine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Bis(oxiran-2-yl-methyl)furan-2,5-dicarboxylate: Contains two oxirane rings and a furan ring, used in polymer synthesis.
Properties
IUPAC Name |
1-[5-(oxiran-2-yl)furan-2-yl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-2-6-12(7-3-1)11-5-4-9(14-11)10-8-13-10/h4-5,10H,1-3,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGURYVBZFJFTAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(O2)C3CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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